3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid is a complex organic compound that features a cyanophenyl group and a mesitylsulfonylamino group linked to a propanoic acid backbone. This unique structure imparts specific chemical properties that are valuable in synthetic chemistry and biological studies. The compound is classified as an amino acid derivative, specifically a sulfonamide, due to the presence of the mesitylsulfonyl group, which enhances its reactivity and potential applications in medicinal chemistry and other scientific fields .
The synthesis of 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid typically involves multi-step organic reactions. One common synthetic route begins with the formation of a cyanophenyl intermediate, followed by the introduction of the mesitylsulfonylamino group. This process often requires controlled temperatures and specific catalysts to ensure high yield and purity.
In an industrial setting, large-scale production may utilize automated systems for precise control over reaction parameters. High-purity reagents are essential, and advanced purification techniques are employed to achieve the desired product quality. The reaction conditions must be optimized for efficiency and cost-effectiveness, which may include varying solvent systems, temperature profiles, and catalyst types .
The molecular formula for 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid is C19H20N2O4S, with a molecular weight of 372.44 g/mol. The structural representation includes:
The compound's CAS number is 1214800-75-5, which serves as a unique identifier in chemical databases. Its structural complexity allows for various interactions in biological systems, making it an interesting subject for further research .
3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid can participate in several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions—including temperature, pressure, and solvent choice—are critical for optimizing outcomes. Major products formed from these reactions depend on specific conditions used during synthesis .
The mechanism by which 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular pathways and biological functions. The precise pathways depend on the context of use, which may include therapeutic applications or research settings .
3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid is typically characterized by its solid state at room temperature. Its melting point and solubility characteristics can vary based on purity and synthesis methods.
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction processes, which can be harnessed in synthetic applications .
3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid has significant applications in scientific research, particularly in medicinal chemistry where it may serve as a precursor or intermediate in the synthesis of biologically active compounds. Its unique structural features make it suitable for studies involving enzyme inhibition or receptor modulation, contributing to drug discovery efforts aimed at developing new therapeutic agents .
This compound's dual functionality offers diverse possibilities for modification and application across various fields of chemistry and biology, underscoring its importance in ongoing research initiatives.
The strategic incorporation of sulfonamide functionality in 3-(4-cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid leverages established structure-activity relationships from pharmacologically active compounds. As evidenced by recent anticancer drug development, sulfonamide-containing thiazole derivatives exhibit low micromolar activity against drug-resistant lung carcinoma models by disrupting key oncogenic pathways. The sulfonamide group enables critical hydrogen-bonding interactions with target proteins such as SIRT2 and EGFR—validated therapeutic targets in oncology [2]. This motif’s versatility is further demonstrated in fluorinated phenylpropanoic acid derivatives, where the sulfonamide moiety enhances binding affinity through polar contacts with conserved catalytic residues in enzymatic targets [4].
Table 1: Bioactive Sulfonamide Scaffolds Influencing Molecular Design
Structural Feature | Biological Role | Target Engagement | Source Compound |
---|---|---|---|
Sulfonamide (-SO₂NH-) | Hydrogen bond donation/acceptance | SIRT2 catalytic pocket | Thiazole anticancer derivatives [2] |
Aromatic linker | π-Stacking interactions | Hydrophobic binding pockets | Fluorinated amino acids [4] |
Chiral center (α-carbon) | Spatial orientation control | Stereoselective binding | Synthetic amino acid EVT-3079320 [4] |
The molecular architecture positions the sulfonamide at C2 of the propanoic acid backbone, creating a stereogenic center that influences three-dimensional target engagement. This design principle mirrors configurations in experimental anticancer agents where stereochemistry governs potency—(S)-enantiomers of related compounds exhibit 5-10× enhanced target affinity over racemic mixtures [4] [7]. The cyanophenyl group at C3 extends conjugation, enabling π-system interactions with aromatic residues in binding pockets, analogous to 4-benzoylphenyl derivatives that exploit extended hydrophobic surfaces [7].
The mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group confers exceptional metabolic resistance through synergistic steric and electronic effects. The three ortho-methyl groups create a shielding environment around the sulfonyl linkage, sterically hindering nucleophilic attack by cytochrome P450 enzymes and hydrolytic proteases. This design principle is validated in piperidine derivatives where bulky substituents adjacent to metabolically labile sites increase plasma half-lives by >300% compared to unsubstituted analogs [9].
Electronic modifications further stabilize the sulfonamide bond:
Table 2: Metabolic Stability Parameters of Sulfonamide Derivatives
Substituent | Microsomal Half-life (min) | Primary Metabolic Pathway | Steric Protection Index |
---|---|---|---|
Benzenesulfonyl | 12.7 ± 2.1 | S-N Cleavage (CYP3A4) | 1.00 (reference) |
4-Methylphenylsulfonyl | 28.3 ± 3.5 | Aromatic hydroxylation | 1.82 |
Mesitylsulfonyl | 89.6 ± 7.8 | Minimal degradation observed | 7.05 |
Experimental data from liver microsome assays show mesitylsulfonyl-containing compounds retain >85% parent compound after 60-minute incubation, compared to <20% retention for phenylsulfonyl analogs. This stability translates directly to enhanced bioavailability in preclinical models, where mesityl derivatives achieve plasma concentrations 4.2× higher than unsubstituted counterparts at equivalent doses [2] [9]. The trifunctional nature of this group—combining steric protection, electronic modulation, and hydrophobic bulk—creates a multidimensional barrier against enzymatic degradation while maintaining favorable logP values (calculated 2.8-3.4) for membrane permeability.
The 4-cyanophenyl moiety operates in concert with the sulfonamide group to establish high-affinity interactions with biological targets through complementary mechanisms. Electronic analysis reveals the nitrile group withdraws electron density from the phenyl ring (Hammett σₚ = +0.66), creating a polarized aromatic system that enhances dipole-dipole interactions with protein binding pockets. This effect is quantified in molecular docking studies where cyanophenyl derivatives exhibit 40% stronger binding to EGFR’s ATP-pocket compared to phenyl analogs [2] [8].
The spatial arrangement enables a dual-anchor binding mechanism:
Table 3: Binding Affinity Metrics for Hybrid Pharmacophores
Compound Structure | SIRT2 Ki (μM) | EGFR IC50 (μM) | ΔGbinding (kcal/mol) |
---|---|---|---|
Parent sulfonamide | 18.7 ± 1.2 | >50 | -6.2 |
4-Cyanophenyl analog | 3.4 ± 0.3 | 12.5 ± 0.8 | -8.9 |
Mesitylsulfonyl-cyanophenyl hybrid | 0.82 ± 0.09 | 2.7 ± 0.3 | -11.6 |
Quantum mechanical calculations demonstrate through-space interaction between the cyanophenyl’s nitrile and sulfonamide’s oxygen atoms, creating an intramolecular electrostatic network that pre-organizes the molecule into a bioactive conformation. This reduces the entropic penalty upon target binding by 3.8 kcal/mol compared to flexible analogs. The synergy manifests in 20-fold potency enhancements over single-motif compounds in antiproliferative assays against H69AR drug-resistant lung cancer cells, validating the dual-pharmacophore approach [2] [8]. The acid functionality provides additional target engagement versatility through salt-bridge formation with lysine/arginine residues while maintaining aqueous solubility (calculated logS = -3.1) essential for physiological distribution.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: